molecular formula C25H26N2O4 B6485151 N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide CAS No. 941894-97-9

N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

Cat. No. B6485151
CAS RN: 941894-97-9
M. Wt: 418.5 g/mol
InChI Key: VJEBQIVTSUAHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (DDPE) is a small molecule that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. DDPE has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is still not fully understood. However, it is believed that it binds to the active site of the AChE enzyme and inhibits its activity. It is also believed to act as an inhibitor of the PAP enzyme by binding to its active site and blocking its activity.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can inhibit the activity of the AChE enzyme and the PAP enzyme. It has also been shown to inhibit the expression of certain genes involved in cell growth and differentiation. In vivo studies have demonstrated that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that it is relatively inexpensive to synthesize and is easily available. Additionally, it has been shown to have a wide range of biochemical and physiological effects. The main limitation of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that its mechanism of action is still not fully understood.

Future Directions

Future research could focus on further elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, as well as its effects on other enzymes and proteins. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, such as its ability to reduce inflammation and improve cognitive function. Finally, further research could also focus on developing new synthetic methods for producing N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in order to make it more widely available.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is synthesized using a three-step reaction. The first step involves the reaction of 3,4-dimethoxyphenylboronic acid with 3,3-diphenylpropyl bromide in the presence of a base. This reaction forms a tertiary amine, which is then reacted with ethylene diamine in the presence of a catalyst to form N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. The product is then purified using column chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-30-22-14-13-20(17-23(22)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBQIVTSUAHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

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